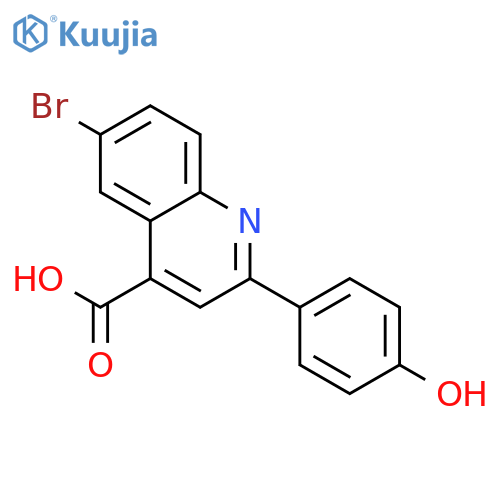Cas no 351443-08-8 (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid)

351443-08-8 structure
商品名:6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
CAS番号:351443-08-8
MF:C16H10BrNO3
メガワット:344.15950345993
MDL:MFCD01812602
CID:1079688
PubChem ID:779977
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
- 6-BROMO-2-(4-HYDROXYPHENYL)-QUINOLINE-4-CARBOXYLIC ACID
- AC1NSSGB
- CBMicro_008651
- CCG-2598
- MolPort-001-495-445
- Oprea1_363506
- Oprea1_638657
- SMSF0005697
- STOCK2S-17509
- SureCN5530291
- SB72252
- AKOS000263998
- 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylicacid
- MFCD01812602
- ALBB-011591
- 351443-08-8
- STK438841
- BBL017004
- CS-0317992
- VS-05764
- BIM-0008640.P001
- DTXSID00416809
- CB11293
- SCHEMBL5530291
- 4-Quinolinecarboxylic acid, 6-bromo-2-(4-hydroxyphenyl)-
-
- MDL: MFCD01812602
- インチ: InChI=1S/C16H10BrNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)
- InChIKey: UGYLWYNSKRKEBR-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
計算された属性
- せいみつぶんしりょう: 342.98441g/mol
- どういたいしつりょう: 342.98441g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM265778-5g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 5g |
$497 | 2021-08-18 | |
| abcr | AB380229-5 g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 5g |
€656.50 | 2023-05-19 | ||
| TRC | B053510-500mg |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid |
351443-08-8 | 500mg |
$ 300.00 | 2022-06-01 | ||
| TRC | B053510-1000mg |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic Acid |
351443-08-8 | 1g |
$ 480.00 | 2022-06-01 | ||
| A2B Chem LLC | AF95216-1g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | >95% | 1g |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AF95216-10g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | >95% | 10g |
$1134.00 | 2024-04-20 | |
| Crysdot LLC | CD11137939-5g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 5g |
$527 | 2024-07-17 | |
| A2B Chem LLC | AF95216-500mg |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388662-1g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 1g |
¥2015.00 | 2024-05-17 | |
| Chemenu | CM265778-1g |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |
351443-08-8 | 97% | 1g |
$198 | 2022-06-11 |
6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid 関連文献
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Ping Tong Food Funct., 2020,11, 628-639
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
351443-08-8 (6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid) 関連製品
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:351443-08-8)6-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):160.0